4-bromo-3-fluoro-1H-pyrazole
Overview
Description
4-Bromo-3-fluoro-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. The presence of bromine and fluorine atoms in the 4 and 3 positions, respectively, makes this compound particularly interesting for various chemical applications due to its unique electronic and steric properties.
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, in general, have a wide range of biological targets due to their versatile nature . For instance, 4-bromopyrazole has been reported to inhibit oxidative phosphorylation and ATP exchange reactions .
Mode of Action
For example, 4-bromopyrazole has been reported to inhibit the oxidative phosphorylation, the ATP -32 P exchange reaction, and energy-dependent and independent calcium uptake .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical pathways . For instance, they can participate in reactions such as [3 + 2] cycloaddition, one-pot condensations, and oxidative cyclization .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Action Environment
The action, efficacy, and stability of 4-bromo-3-fluoro-1H-pyrazole can be influenced by various environmental factors. These factors can include the presence of other compounds, pH, temperature, and the specific biological environment in which the compound is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-fluoro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach involves the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions are usually carried out under mild conditions, often in the presence of catalysts such as copper or palladium.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using hydrazine derivatives and 1,3-dicarbonyl compounds. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Substitution: Common reagents include sodium thiolate or amines, often in the presence of a base like potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Major Products
Scientific Research Applications
4-Bromo-3-fluoro-1H-pyrazole has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: Similar structure but lacks the fluorine atom, leading to different electronic properties.
3-Fluoropyrazole:
4-Chloro-3-fluoro-1H-pyrazole: Similar structure with chlorine instead of bromine, which may alter its chemical behavior.
Uniqueness
4-Bromo-3-fluoro-1H-pyrazole is unique due to the combined presence of both bromine and fluorine atoms, which imparts distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications, offering different reactivity patterns compared to its analogs .
Biological Activity
4-Bromo-3-fluoro-1H-pyrazole is a heterocyclic organic compound that has garnered attention in scientific research due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and potential applications based on recent studies.
Chemical Structure and Properties
This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. The presence of bromine and fluorine substituents at specific positions on the pyrazole ring significantly influences its chemical reactivity and biological interactions. The compound's molecular formula is .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Oxidative Phosphorylation : The compound has been shown to inhibit oxidative phosphorylation processes, affecting ATP production in cells .
- Calcium Uptake Modulation : It influences both energy-dependent and independent calcium uptake mechanisms, which are critical for various cellular functions .
- Enzyme Inhibition : Pyrazole derivatives, including this compound, have been investigated for their potential to inhibit enzymes such as liver alcohol dehydrogenase, indicating possible applications in metabolic disorders .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic efficacy. Key factors include:
- Bioavailability : The compound's structural features influence its absorption and distribution within biological systems.
- Metabolic Stability : Research into its metabolic pathways is essential to determine how long the compound remains active within the body .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Activity Study : A study indicated that derivatives of pyrazoles, including 4-bromo-3-fluoro variants, exhibited significant antimicrobial activity against various pathogens. These findings support the potential use of such compounds in developing new antibiotics .
- Enzyme Interaction Analysis : Research focused on how this compound interacts with specific enzymes provided insights into its mechanism of action. For example, it was found to inhibit liver alcohol dehydrogenase effectively, which could lead to applications in treating alcohol-related conditions .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Key Features |
---|---|
4-Bromopyrazole | Lacks fluorine; different electronic properties |
3-Fluoropyrazole | Similar structure but alters reactivity |
4-Chloro-3-fluoro-1H-pyrazole | Chlorine instead of bromine; different behavior |
4-Bromo-5-fluoro-1-methyl-1H-pyrazole | Similar halogen substitutions; potential similar activity |
This table illustrates how variations in substituents can lead to different biological activities and applications.
Properties
IUPAC Name |
4-bromo-5-fluoro-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrFN2/c4-2-1-6-7-3(2)5/h1H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMSQFNGAMOGCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346555-56-3 | |
Record name | 4-bromo-5-fluoro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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